molecular formula C7H6FNO B3167176 5-Fluoro-6-methylnicotinaldehyde CAS No. 917835-70-2

5-Fluoro-6-methylnicotinaldehyde

Cat. No.: B3167176
CAS No.: 917835-70-2
M. Wt: 139.13 g/mol
InChI Key: UILVTXVTPGXUFF-UHFFFAOYSA-N
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Description

5-Fluoro-6-methylnicotinaldehyde is a substituted pyridine derivative featuring a fluorine atom at position 5, a methyl group at position 6, and an aldehyde functional group at position 3 of the pyridine ring. Nicotinaldehyde derivatives are critical intermediates in pharmaceutical synthesis, particularly in the development of kinase inhibitors, antiviral agents, and fluorescent probes . The fluorine atom enhances metabolic stability and bioavailability, while the methyl group contributes to lipophilicity, influencing membrane permeability and binding interactions .

Properties

IUPAC Name

5-fluoro-6-methylpyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c1-5-7(8)2-6(4-10)3-9-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILVTXVTPGXUFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601265780
Record name 5-Fluoro-6-methyl-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601265780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917835-70-2
Record name 5-Fluoro-6-methyl-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=917835-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-6-methyl-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601265780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-methylnicotinaldehyde can be achieved through various synthetic routes. One common method involves the fluorination of 6-methylnicotinaldehyde using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 6-methylnicotinaldehyde in an appropriate solvent, such as acetonitrile, at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar fluorination reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-methylnicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-6-methylnicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions.

    Medicine: It is explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-methylnicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-Fluoro-6-methylnicotinaldehyde with structurally related pyridine derivatives, emphasizing substituent effects, molecular properties, and applications.

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications References
This compound 5-F, 6-CH₃, 3-CHO C₇H₆FNO 139.13 (calc.) Hypothesized: Intermediate for drug synthesis; high reactivity due to aldehyde group. N/A
6-Ethoxy-5-fluoronicotinaldehyde 5-F, 6-OCH₂CH₃, 3-CHO C₈H₈FNO₂ 169.15 Higher lipophilicity vs. methyl; used in cross-coupling reactions for antiviral agents.
6-Bromo-5-fluoronicotinaldehyde 5-F, 6-Br, 3-CHO C₆H₃BrFNO 220.00 Bromine enhances electrophilicity; utilized in Suzuki-Miyaura couplings.
5-Chloro-6-methoxynicotinaldehyde 5-Cl, 6-OCH₃, 3-CHO C₇H₆ClNO₂ 171.58 Chlorine increases metabolic stability; applied in fluorescent probe synthesis.
1-(5-Fluoro-2-methoxypyridin-3-yl)ethanone 5-F, 2-OCH₃, 3-COCH₃ C₈H₈FNO₂ 169.15 Ketone group reduces reactivity vs. aldehyde; intermediate in agrochemicals.
Methyl 5-fluoro-6-methoxynicotinate 5-F, 6-OCH₃, 3-COOCH₃ C₈H₈FNO₃ 185.15 Ester group improves stability; precursor for antibacterial agents.

Key Observations:

Substituent Effects on Reactivity :

  • Electron-Withdrawing Groups (F, Br, Cl) : Fluorine at position 5 enhances electronic withdrawal, stabilizing intermediates in nucleophilic aromatic substitution. Bromine at position 6 increases electrophilicity, favoring cross-coupling reactions .
  • Methyl vs. Methoxy/Ethoxy : Methyl (CH₃) provides moderate lipophilicity, while methoxy (OCH₃) or ethoxy (OCH₂CH₃) groups increase solubility in polar solvents but reduce metabolic stability .

Functional Group Influence :

  • Aldehyde (CHO) : Highly reactive in condensation reactions (e.g., forming Schiff bases) compared to ketones or esters. This makes aldehyde derivatives preferred for dynamic combinatorial chemistry .
  • Ester (COOCH₃) : Offers hydrolytic stability, making it suitable for prolonged storage and controlled release in drug formulations .

Applications :

  • Pharmaceutical Intermediates : Bromo- and ethoxy-substituted analogs are pivotal in synthesizing kinase inhibitors (e.g., c-Met inhibitors) .
  • Fluorescent Probes : Chloro-methoxy derivatives are used in bioimaging due to their stable fluorescence properties .

Biological Activity

5-Fluoro-6-methylnicotinaldehyde (CAS No. 917835-70-2) is an organic compound derived from nicotinaldehyde, characterized by a fluorine atom at the 5-position and a methyl group at the 6-position of the pyridine ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.

  • Molecular Formula : C7_7H6_6FNO
  • Molecular Weight : 139.13 g/mol
  • Appearance : Yellow solid with a characteristic odor

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The presence of the fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of nicotinamidases, enzymes crucial for nicotinamide salvage pathways in various organisms, including pathogenic bacteria such as Borrelia burgdorferi and Brucella abortus. These enzymes are essential for the viability of these microorganisms, suggesting that this compound could have therapeutic potential as an antimicrobial agent .

Antimicrobial Properties

In studies evaluating the antimicrobial activity of nicotinaldehyde derivatives, this compound exhibited significant inhibition against several bacterial strains. The mechanism appears to involve disruption of nicotinamide metabolism, which is critical for bacterial survival .

Kinetic Studies

Kinetic parameters for enzyme inhibition were determined using continuous assays to monitor nicotinamidase activity in model organisms such as Caenorhabditis elegans and Drosophila melanogaster. The results demonstrated that this compound effectively inhibits these enzymes with varying degrees of potency depending on concentration, revealing its potential as a lead compound in drug development .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
6-Fluoro-5-methylnicotinaldehydeStructureModerate inhibition of nicotinamidases
5-Fluoro-6-methylpyridine-3-carbaldehydeStructureWeak antimicrobial properties
5-Fluoro-6-methyl-3-pyridinemethanolStructureNo significant activity

This table illustrates how the structural variations among these compounds influence their biological activities, particularly their effectiveness as enzyme inhibitors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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